An In-depth Technical Guide to 2-Chloroisonicotinaldehyde
An In-depth Technical Guide to 2-Chloroisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroisonicotinaldehyde, with the CAS Number 101066-61-9, is a substituted pyridine (B92270) derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, namely the reactive aldehyde group and the chlorine substituent on the pyridine ring, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development. The strategic importance of chlorinated compounds in medicinal chemistry is well-established, with over 250 FDA-approved chlorine-containing drugs on the market.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Chloroisonicotinaldehyde is presented below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 101066-61-9 | |
| Molecular Formula | C₆H₄ClNO | |
| Molecular Weight | 141.56 g/mol | |
| Appearance | White to yellow solid | |
| Melting Point | 46-50 °C | |
| Boiling Point | 243.4 ± 20.0 °C (Predicted) | |
| Density | 1.332 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | >230 °C | |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C |
Synthesis of 2-Chloroisonicotinaldehyde
The synthesis of 2-Chloroisonicotinaldehyde can be achieved through the oxidation of the corresponding alcohol, 2-chloro-4-(hydroxymethyl)pyridine. A detailed experimental protocol is provided below.
Experimental Protocol: Oxidation of 2-Chloro-4-(hydroxymethyl)pyridine
This procedure outlines the synthesis of 2-Chloroisonicotinaldehyde via the oxidation of 2-chloro-4-(hydroxymethyl)pyridine using manganese dioxide.
Materials:
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2-chloro-4-(hydroxymethyl)pyridine
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Manganese Dioxide (activated)
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate
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Filter paper
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Rotary evaporator
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Suction filtration apparatus
Procedure:
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To a solution of 2-chloro-4-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane, add activated manganese dioxide (approximately 5-10 eq).
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Stir the mixture vigorously and heat to reflux.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of celite or filter paper to remove the manganese dioxide.
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Wash the filter cake with dichloromethane.
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Combine the organic filtrates and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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The resulting residue is cooled to yield 2-Chloroisonicotinaldehyde as a yellow solid.[1]
Expected Yield: 86-89%[1]
Purity: 98-99%[1]
Below is a visual representation of the synthesis workflow.
Reactivity and Synthetic Applications
The chemical reactivity of 2-Chloroisonicotinaldehyde is characterized by the electrophilic nature of the aldehyde carbon and the susceptibility of the chlorine-bearing carbon to nucleophilic aromatic substitution. This dual reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Reactions at the Aldehyde Group
The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines. These transformations are fundamental in building molecular diversity.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement. This allows for the introduction of various functional groups, including amines, thiols, and alkoxides, which is a key strategy in the synthesis of pharmaceutical compounds.
Application in Drug Discovery: Kinase Inhibitors
A significant application of 2-Chloroisonicotinaldehyde is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors as it can mimic the adenine (B156593) region of ATP, the natural substrate for kinases.
Synthesis of Methylene (B1212753) Sulfonamides as Potential Kinase Inhibitors
2-Chloroisonicotinaldehyde is a key reagent in the combinatorial synthesis of methylene sulfonamides, a class of compounds that have been explored as potential kinase inhibitors.
Experimental Protocol: Synthesis of a Methylene Sulfonamide Derivative
This protocol describes a general procedure for the synthesis of a methylene sulfonamide derivative from 2-Chloroisonicotinaldehyde.
Materials:
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2-Chloroisonicotinaldehyde
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A primary or secondary sulfonamide (R-SO₂NHR')
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A suitable base (e.g., potassium carbonate)
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A suitable solvent (e.g., Dimethylformamide - DMF)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
Procedure:
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Dissolve 2-Chloroisonicotinaldehyde (1.0 eq) and the sulfonamide (1.1 eq) in DMF in a round-bottom flask.
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Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.
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Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and stir.
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Monitor the reaction by TLC until the starting material is consumed.
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After completion, cool the reaction to room temperature and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the desired methylene sulfonamide.
The following diagram illustrates the general workflow for the synthesis of kinase inhibitors using 2-Chloroisonicotinaldehyde as a starting material.
Targeted Signaling Pathway
While specific kinase targets for derivatives of 2-Chloroisonicotinaldehyde are diverse and depend on the final structure, a common pathway implicated in cancer is the PI3K/Akt/mTOR signaling pathway. Inhibitors targeting kinases within this pathway can modulate cell proliferation, survival, and growth.
The diagram below depicts a simplified representation of a generic kinase signaling pathway and the potential point of intervention by an inhibitor derived from 2-Chloroisonicotinaldehyde.
Conclusion
2-Chloroisonicotinaldehyde is a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual reactivity provides a platform for the generation of diverse molecular scaffolds. The application of this compound in the synthesis of potential kinase inhibitors highlights its importance in the ongoing search for novel therapeutic agents. The detailed protocols and conceptual workflows provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this important chemical intermediate.
